molecular formula C22H24N2O3 B11353075 2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11353075
M. Wt: 364.4 g/mol
InChI Key: JPQPPYWSEYYRQP-UHFFFAOYSA-N
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Description

2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the piperidine and benzoxazole intermediates. One common method involves the reaction of 2-propoxybenzoyl chloride with piperidine to form the piperidinyl intermediate. This intermediate is then reacted with 2-aminophenol under specific conditions to form the final benzoxazole structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a piperidine moiety makes it particularly interesting for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-propoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O3/c1-2-15-26-19-9-5-3-7-17(19)22(25)24-13-11-16(12-14-24)21-23-18-8-4-6-10-20(18)27-21/h3-10,16H,2,11-15H2,1H3

InChI Key

JPQPPYWSEYYRQP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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